O-(2-Ethylhexyl) o-isobutyl dithiophosphate
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Overview
Description
O-(2-Ethylhexyl) o-isobutyl dithiophosphate: is a chemical compound known for its applications in various industrial processes. It is a type of dithiophosphate, which are compounds containing phosphorus, sulfur, and organic groups. These compounds are often used as additives in lubricants and greases due to their excellent anti-wear and anti-corrosion properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: O-(2-Ethylhexyl) o-isobutyl dithiophosphate can be synthesized through the reaction of phosphorus pentasulfide with alcohols. The general reaction involves the following steps:
Reaction of Phosphorus Pentasulfide with Alcohols: Phosphorus pentasulfide reacts with 2-ethylhexanol and isobutanol to form the corresponding dithiophosphate ester.
Purification: The crude product is purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors, followed by purification processes to ensure the product meets the required specifications. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-(2-Ethylhexyl) o-isobutyl dithiophosphate can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The compound can participate in substitution reactions where the alkyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted dithiophosphates.
Scientific Research Applications
Chemistry:
Catalysis: Used as a catalyst in various organic reactions due to its ability to stabilize transition states.
Analytical Chemistry: Employed in the detection and quantification of metals in samples.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Investigated for its potential use in developing new pharmaceuticals due to its unique chemical properties.
Industry:
Lubricants and Greases: Widely used as an additive in lubricants and greases to enhance anti-wear and anti-corrosion properties.
Metalworking Fluids: Used in metalworking fluids to improve lubrication and reduce wear on metal surfaces.
Mechanism of Action
Mechanism: O-(2-Ethylhexyl) o-isobutyl dithiophosphate exerts its effects primarily through its interaction with metal surfaces. The compound forms a protective film on metal surfaces, reducing friction and wear. This film is formed through the adsorption of the dithiophosphate molecules onto the metal surface, creating a barrier that prevents direct metal-to-metal contact .
Molecular Targets and Pathways:
Metal Surfaces: The primary target is the metal surface where the compound adsorbs and forms a protective layer.
Enzymes: In biological systems, it can inhibit certain enzymes by binding to their active sites.
Comparison with Similar Compounds
- O,O-di-sec-butyl hydrogen dithiophosphate
- O,O-diisopropyl hydrogen dithiophosphate
- O,O-diethyl hydrogen phosphorodithioate
- O,O-dimethyl hydrogen dithiophosphate
- O,O-diisobutyl hydrogen dithiophosphate
Uniqueness: O-(2-Ethylhexyl) o-isobutyl dithiophosphate is unique due to its specific alkyl groups (2-ethylhexyl and isobutyl), which provide distinct physical and chemical properties. These properties include enhanced solubility in organic solvents and improved stability under various conditions, making it particularly effective as a lubricant additive .
Properties
CAS No. |
68389-47-9 |
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Molecular Formula |
C12H27O2PS2 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
2-ethylhexoxy-(2-methylpropoxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H27O2PS2/c1-5-7-8-12(6-2)10-14-15(16,17)13-9-11(3)4/h11-12H,5-10H2,1-4H3,(H,16,17) |
InChI Key |
MMNHBJSAJAQAQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COP(=S)(OCC(C)C)S |
physical_description |
Liquid |
Origin of Product |
United States |
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